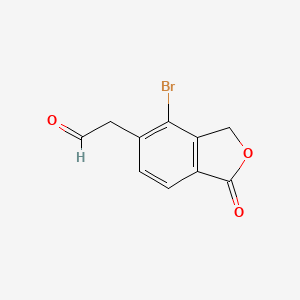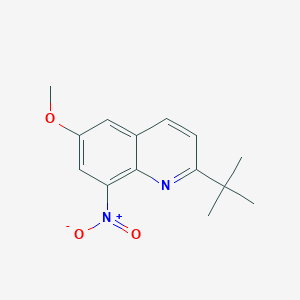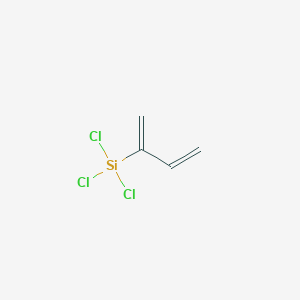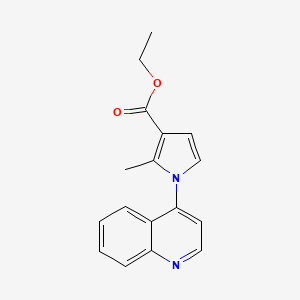
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromo substituent at the 4-position and an aldehyde group at the 5-position of the benzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the bromination of 1-oxo-1,3-dihydro-2-benzofuran followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The formylation step involves the introduction of an aldehyde group at the 5-position. This can be accomplished using a Vilsmeier-Haack reaction, where the brominated benzofuran is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to prevent overreaction and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO), potassium cyanide in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.
Reduction: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethanol.
Substitution: Various substituted benzofurans depending on the nucleophile used.
科学的研究の応用
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- (4-Fluoro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- (4-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
Uniqueness
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the benzofuran ring and the aldehyde group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
特性
分子式 |
C10H7BrO3 |
|---|---|
分子量 |
255.06 g/mol |
IUPAC名 |
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7BrO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2 |
InChIキー |
IHOAOENKAPWJLL-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2Br)CC=O)C(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)




![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![6-(4-Fluorophenyl)-4-phenoxypyrido[3,2-d]pyrimidine](/img/structure/B8583012.png)
![3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8583014.png)


![2-[(2-Oxooxolan-3-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8583026.png)


